molecular formula C25H30N2O5 B12295256 Boc-DL-Ala-DL-Tic-OBn

Boc-DL-Ala-DL-Tic-OBn

Cat. No.: B12295256
M. Wt: 438.5 g/mol
InChI Key: SPTDDNAKFOMLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Ala-DL-Tic-OBn is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of amino acids and is often utilized in peptide synthesis. The compound consists of tert-butoxycarbonyl (Boc) protected alanine (Ala) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) with a benzyl ester (OBn) group. This combination of functional groups makes it a versatile intermediate in the synthesis of various peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Ala-DL-Tic-OBn typically involves multiple steps, starting with the protection of the amino acids. The Boc group is introduced to protect the amino group of alanine, while the benzyl ester group is used to protect the carboxyl group of Tic. The synthesis can be carried out under both aqueous and anhydrous conditions, depending on the specific requirements of the reaction.

    Protection of Alanine: The amino group of alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).

    Protection of Tic: The carboxyl group of Tic is protected using benzyl alcohol (BnOH) and a coupling agent like dicyclohexylcarbodiimide (DCC).

    Coupling Reaction: The protected alanine and Tic are then coupled using a peptide coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Ala-DL-Tic-OBn undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and benzyl ester protecting groups under acidic or hydrogenation conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

    Substitution Reactions: Introduction of different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation using palladium on carbon (Pd/C) for benzyl ester removal.

    Coupling: DIC or EDC with DMAP or hydroxybenzotriazole (HOBt) as catalysts.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound.

Scientific Research Applications

Boc-DL-Ala-DL-Tic-OBn is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: In the study of peptide interactions and protein folding.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-DL-Ala-DL-Tic-OBn involves its role as a protected amino acid derivative in peptide synthesis. The Boc and benzyl ester groups protect the amino and carboxyl groups, respectively, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, leading to the synthesis of larger peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Boc-DL-Ala-OH: Similar in structure but lacks the Tic and benzyl ester groups.

    Fmoc-DL-Ala-DL-Tic-OBn: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for amino protection.

    Boc-DL-Tic-OH: Similar but lacks the alanine and benzyl ester groups.

Uniqueness

Boc-DL-Ala-DL-Tic-OBn is unique due to its combination of Boc-protected alanine and Tic with a benzyl ester group, making it a versatile intermediate for the synthesis of complex peptides and organic molecules.

Properties

IUPAC Name

benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-17(26-24(30)32-25(2,3)4)22(28)27-15-20-13-9-8-12-19(20)14-21(27)23(29)31-16-18-10-6-5-7-11-18/h5-13,17,21H,14-16H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTDDNAKFOMLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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